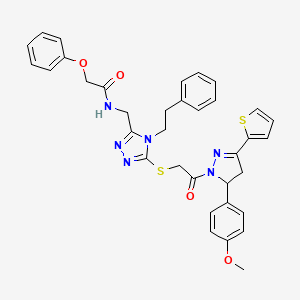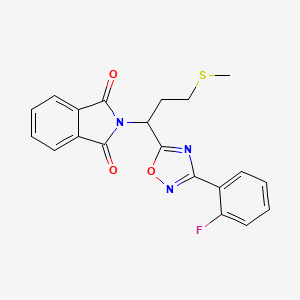
2-(1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C20H16FN3O3S and its molecular weight is 397.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A novel method for synthesizing compounds related to 2-(1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione has been developed, using thermal heterocyclization and base-promoted cycle-opening techniques. This method provides a high yield and purity of the product, demonstrating its potential in chemical synthesis and pharmaceutical applications (Tkachuk et al., 2020).
Biological Activities
- Isoindoline-1,3-dione derivatives, which are structurally related to the compound , have been studied for their antimicrobial activities. For instance, certain derivatives have shown moderate antimicrobial activity against organisms like S. aureus and C. albicans, indicating potential use in the development of new antimicrobial agents (Ghabbour & Qabeel, 2016).
Herbicidal Applications
- Derivatives of Isoindoline-1,3-dione have been explored for their herbicidal activity. For example, certain compounds have shown significant herbicidal properties comparable to commercial herbicides, suggesting potential agricultural applications (Huang et al., 2005).
Molecular Docking and Computational Studies
- Molecular docking studies on Isoindoline-1,3-dione derivatives have provided insights into their interaction with biological targets, indicating their potential in drug discovery and development (Sirgamalla & Boda, 2019).
Development of Antibacterial Agents
- The synthesis of enantiopure Isoindoline-1,3-dione derivatives has been achieved, with potential applications in developing new antibacterial agents. This highlights the compound's relevance in addressing bacterial resistance issues (Rajesh et al., 2011).
Protoporphyrinogen Oxidase Inhibition for Herbicide Development
- Isoindoline-1,3-dione derivatives have been identified as potent protoporphyrinogen oxidase inhibitors, useful in the development of new herbicides (Jiang et al., 2011).
Structural Analysis and Characterization
- Advanced techniques like X-ray crystallography and NMR spectroscopy have been employed to characterize the structure of Isoindoline-1,3-dione derivatives, which is crucial for understanding their chemical behavior and potential applications (Vesek et al., 2012).
Potential in Cancer Research
- Some Isoindoline-1,3-dione derivatives have been studied for their potential anti-prostate cancer properties, highlighting the compound's possible application in oncology research and treatment (Saravanan et al., 2017).
Propriétés
IUPAC Name |
2-[1-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c1-28-11-10-16(24-19(25)12-6-2-3-7-13(12)20(24)26)18-22-17(23-27-18)14-8-4-5-9-15(14)21/h2-9,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUPNYBBCCWTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=CC=C2F)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


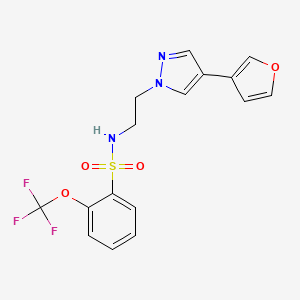
![6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2453730.png)
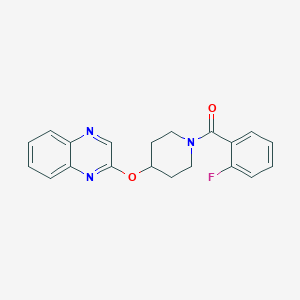
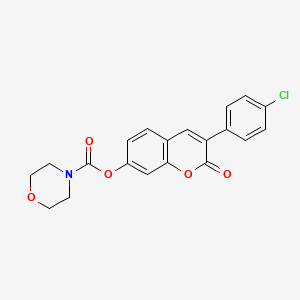
![N-(2-ethoxyphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2453736.png)

![3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid](/img/structure/B2453738.png)


![6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole](/img/structure/B2453744.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide](/img/structure/B2453745.png)
![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2453746.png)
